molecular formula C16H20N6O2 B2720651 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014029-87-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2720651
CAS RN: 1014029-87-8
M. Wt: 328.376
InChI Key: GAHLLBPVFKRPQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and ring structures. Tools like X-ray crystallography or NMR spectroscopy could be used to determine its structure .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Routes and Characterization : Research has explored the synthesis of various purine derivatives, including methods for creating 6-pyrazolylpurine derivatives. These compounds have been analyzed for their structural properties through techniques like X-ray diffraction, demonstrating their potential for forming metal-mediated base pairs in biochemical applications (Sinha et al., 2015). Additionally, synthesis routes have been developed for creating diverse derivatives of theophylline and other purine structures, offering insights into the chemical flexibility and potential therapeutic applications of these compounds (Abdul-Reda & Abdul-Ameer, 2018).

Biological and Pharmacological Activities

Anticancer, Anti-HIV, and Antimicrobial Activities : Several studies have focused on the biological activities of purine derivatives, including their anticancer, anti-HIV, and antimicrobial properties. For instance, derivatives have shown considerable activity against melanoma, lung cancer, and breast cancer cell lines in vitro, suggesting their potential as anticancer agents (Ashour et al., 2012). Other studies have highlighted the antimicrobial efficacy of these compounds, offering a promising avenue for the development of new antimicrobial agents (Govindaraju et al., 2012).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-6-8-21-12-13(19(5)16(24)20(7-2)14(12)23)17-15(21)22-11(4)9-10(3)18-22/h6,9H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLLBPVFKRPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC=C)N3C(=CC(=N3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-prop-2-enylpurine-2,6-dione

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